叔丁基4-(丙基氨基甲酰基)哌啶-1-甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

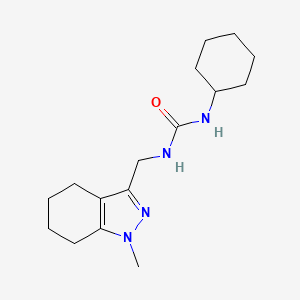

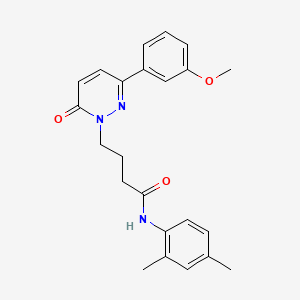

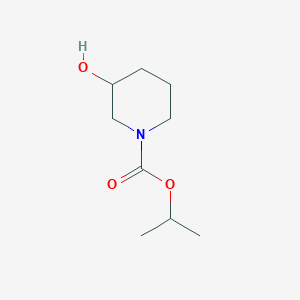

Tert-butyl 4-(propylcarbamoyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic ring containing one nitrogen atom, and it is a key structural motif in many pharmaceutical compounds due to its biological activity. The tert-butyl group is a common protecting group used in organic synthesis, and the propylcarbamoyl moiety suggests potential biological activity or use as an intermediate in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of tert-butyl piperidine-1-carboxylate derivatives typically involves multi-step organic reactions starting from commercially available piperidin-4-ylmethanol or similar compounds. For example, the synthesis of tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, an important intermediate for anticancer drugs, was achieved through nucleophilic substitution, oxidation, halogenation, and elimination reactions with a high total yield of 71.4% . Similarly, tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized using a low-cost amination process . These methods demonstrate the versatility of tert-butyl piperidine-1-carboxylate derivatives in synthetic organic chemistry.

Molecular Structure Analysis

The molecular structure of tert-butyl piperidine-1-carboxylate derivatives has been elucidated using various spectroscopic techniques such as FT-IR, 1H & 13C NMR, LCMS, and single-crystal X-ray diffraction analysis . For instance, the crystal structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was determined to crystallize in the monoclinic system with specific unit cell parameters . These studies provide detailed insights into the conformation and geometry of the molecules, which are crucial for understanding their reactivity and interaction with biological targets.

Chemical Reactions Analysis

The tert-butyl piperidine-1-carboxylate derivatives are versatile intermediates that can undergo various chemical reactions. For example, they can participate in condensation reactions , amination , and nucleophilic addition . These reactions are often used to introduce additional functional groups or to construct more complex molecules with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives are influenced by their molecular structure. The presence of different substituents on the piperidine ring can affect properties such as solubility, melting point, and reactivity. The biological evaluation of these compounds has shown varying degrees of antibacterial, antifungal, and anthelmintic activities . Additionally, computational studies like DFT calculations, Hirshfeld surface analysis, and vibrational analysis provide further insights into the electronic structure and potential reactivity of these molecules .

科学研究应用

合成和中间体

- 叔丁基4-(丙基氨基甲酰基)哌啶-1-甲酸酯是合成各种生物活性化合物的重要中间体。例如,它用于合成抗癌药物克唑替尼,通过叔丁基-4-羟基哌啶-1-甲酸酯 (D. Kong 等人,2016)。类似地,它作为另一种抗癌药物凡德他尼的关键中间体,通过酰化和磺化步骤合成 (Min Wang 等人,2015)。

在抗癌药物开发中的应用

- 该化合物已被用作小分子抗癌药物的中间体。已经开发出一种合成叔丁基4-甲酰-3,6-二氢吡啶-1(2H)-甲酸酯的方法,这是一种抗癌药物的重要化合物,显示了其在癌症治疗中的相关性 (Binliang Zhang 等人,2018)。

在哌啶衍生物合成中的应用

- 叔丁基4-(丙基氨基甲酰基)哌啶-1-甲酸酯用于合成多种哌啶衍生物,这些衍生物在药物中很有价值。例如,它与 BuLi 反应导致形成叔丁基3-烯基-4-氧代哌啶-1-甲酸酯,这是创建各种哌啶衍生物的重要合成子 (A. I. Moskalenko & V. Boev,2014)。

抗菌和抗真菌应用

- 由叔丁基4-(丙基氨基甲酰基)哌啶-1-甲酸酯合成的N-Boc哌嗪衍生物已被研究其抗菌和抗真菌活性。这些化合物对各种微生物表现出中等的活性 (B. Kulkarni 等人,2016)。

对晶体学的贡献

- 该化合物已被研究其分子堆积和晶体结构,对晶体学领域做出贡献。X 射线研究揭示了其衍生物的有趣结构特性 (C. Didierjean 等人,2004)。

缓蚀

- 已经研究了源自叔丁基4-(丙基氨基甲酰基)哌啶-1-甲酸酯的新型杂环化合物在缓蚀中的潜力,特别是对于腐蚀环境中的碳钢 (B. Praveen 等人,2021)。

作用机制

Target of Action

Similar compounds have been used as intermediates in the manufacture of fentanyl and its derivatives , suggesting that it may interact with opioid receptors or related targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets .

安全和危害

未来方向

While specific future directions for Tert-butyl 4-(propylcarbamoyl)piperidine-1-carboxylate are not mentioned in the sources I found, similar compounds have been used in the development of PROTACs (Proteolysis-Targeting Chimeras), a new class of drugs that target proteins for degradation . This suggests potential future directions in drug development and medicinal chemistry .

属性

IUPAC Name |

tert-butyl 4-(propylcarbamoyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O3/c1-5-8-15-12(17)11-6-9-16(10-7-11)13(18)19-14(2,3)4/h11H,5-10H2,1-4H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VANKZWSJMOYLCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1CCN(CC1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)amino]benzoate](/img/structure/B2527358.png)

![4-butoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2527362.png)

![4-[4-(dimethylamino)phenyl]-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione](/img/structure/B2527367.png)

![3,5-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2527376.png)

![N-[2-(N,3-Dimethylanilino)ethyl]but-2-ynamide](/img/structure/B2527379.png)